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molecular formula C9H20N2O B1519410 N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine CAS No. 884586-66-7

N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine

Cat. No. B1519410
M. Wt: 172.27 g/mol
InChI Key: ORJPWJFJDSFGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129380B2

Procedure details

Benzyl 4-(2-(dimethylamino)ethoxy)piperidine-1-carboxylate (84) (4.5 g, 14.69 mmol) and Palladium on carbon 5% (JM Type87L; 0.9 g, 0.21 mmol) in EtOH (50 mL) were stirred under an atmosphere of hydrogen at 5 bar and 50° C. for 3 hours. The reaction was filtered and the solvent evaporated to afford a yellow gum. This was dissolved in diethyl ether (50 mL) and filtered. The solvent was removed to afford an orange oil, this was purified by distillation at 1.0 mBar, collecting fractions that distilled at 70° C. to afford the desired material as a colourless liquid (1.100 g, 55.9%); 1H NMR (400.132 MHz, CDCl3) δ 1.47-1.38 (2H, m), 1.61 (1H, s), 1.93-1.89 (2H, m), 2.27 (6H, s), 2.50 (2H, t), 2.63-2.56 (2H, m), 3.11-3.05 (2H, m), 3.38-3.31 (1H, m), 3.56 (2H, t).
Name
Benzyl 4-(2-(dimethylamino)ethoxy)piperidine-1-carboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
55.9%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][O:5][CH:6]1[CH2:11][CH2:10][N:9](C(OCC2C=CC=CC=2)=O)[CH2:8][CH2:7]1>[Pd].CCO.C(OCC)C>[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][O:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Benzyl 4-(2-(dimethylamino)ethoxy)piperidine-1-carboxylate
Quantity
4.5 g
Type
reactant
Smiles
CN(CCOC1CCN(CC1)C(=O)OCC1=CC=CC=C1)C
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to afford a yellow gum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to afford an orange oil
DISTILLATION
Type
DISTILLATION
Details
this was purified by distillation at 1.0 mBar
CUSTOM
Type
CUSTOM
Details
collecting fractions
DISTILLATION
Type
DISTILLATION
Details
that distilled at 70° C.

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 55.9%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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